molecular formula C10H19NO5 B152204 (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid CAS No. 288159-40-0

(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid

Cat. No.: B152204
CAS No.: 288159-40-0
M. Wt: 233.26 g/mol
InChI Key: SZVRVSZFEDIMFM-LURJTMIESA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its role in protecting amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid typically involves the protection of the amino group of an amino acid derivative using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid, often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of the deprotected amino acid or a new derivative depending on the substituent introduced.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Studied for its role in enzyme-substrate interactions and protein folding.

    Medicine: Investigated for potential therapeutic applications, including drug design and development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
  • ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylpentanoic acid
  • ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylhexanoic acid

Uniqueness

®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is unique due to its specific structure, which includes a hydroxyl group and a tert-butoxycarbonyl-protected amino group. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis and peptide chemistry .

Properties

IUPAC Name

(2R)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVRVSZFEDIMFM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461643
Record name N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288159-40-0
Record name N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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